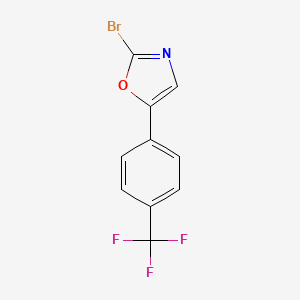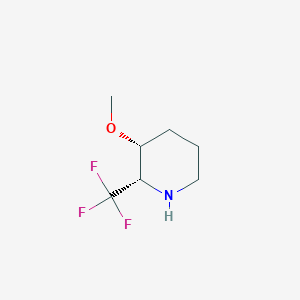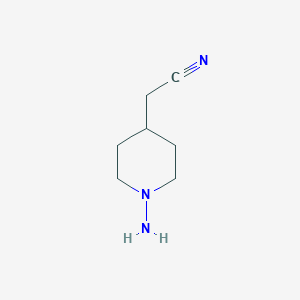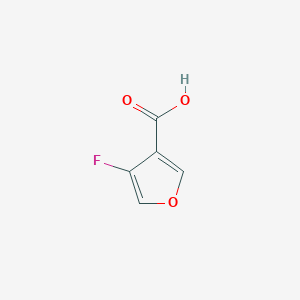
(S)-3-amino-2-benzylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-amino-2-benzylpropan-1-ol is a chiral amino alcohol that has garnered interest in various fields of chemistry and biology. This compound is characterized by its benzyl group attached to the second carbon of the propanol chain, with an amino group on the third carbon. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-benzylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-2-benzylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions
(S)-3-amino-2-benzylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium cyanoborohydride (NaBH3CN) in methanol.
Substitution: Thionyl chloride (SOCl2) in chloroform, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: (S)-3-amino-2-benzylpropan-1-one.
Reduction: (S)-3-amino-2-benzylpropanamine.
Substitution: (S)-3-chloro-2-benzylpropan-1-ol, (S)-3-bromo-2-benzylpropan-1-ol.
科学研究应用
(S)-3-amino-2-benzylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
作用机制
The mechanism of action of (S)-3-amino-2-benzylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- ®-3-amino-2-benzylpropan-1-ol
- 3-amino-2-phenylpropan-1-ol
- 3-amino-2-(4-methylbenzyl)propan-1-ol
Uniqueness
(S)-3-amino-2-benzylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its ®-enantiomer and other similar compounds. The presence of the benzyl group also differentiates it from other amino alcohols, providing unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChI 键 |
UZMQSDJABBJHCS-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](CN)CO |
规范 SMILES |
C1=CC=C(C=C1)CC(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)

![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)



